N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide
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Overview
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and hydrazines. Subsequent methylation and sulfonamide formation steps are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The pyrano[4,3-c]pyrazol ring can be reduced to yield simpler derivatives.
Substitution: The methyl group on the pyrano[4,3-c]pyrazol ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be performed using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids
Reduction: Reduced pyrano[4,3-c]pyrazol derivatives
Substitution: Methyl-substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide may be employed in the study of enzyme inhibitors or as a probe to understand biological pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide exerts its effects depends on its specific application. For instance, in antimicrobial applications, the sulfonamide group may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.
Molecular Targets and Pathways:
Antimicrobial Activity: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.
Enzyme Inhibition: Potential inhibition of various enzymes involved in biological pathways.
Comparison with Similar Compounds
N-((1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness: N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide stands out due to its specific structural features, such as the presence of the pyrano[4,3-c]pyrazol core and the sulfonamide group
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-3-4-7-19(16,17)13-8-11-10-9-18-6-5-12(10)15(2)14-11/h13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRQPYHJDKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=NN(C2=C1COCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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